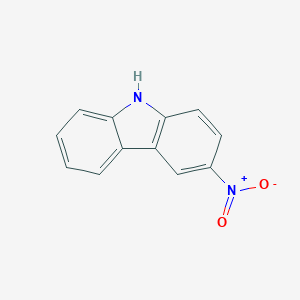

3-Nitro-9H-carbazole

Beschreibung

Eigenschaften

IUPAC Name |

3-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHZTIMNJKVLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90184787 | |

| Record name | 9H-Carbazole, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3077-85-8 | |

| Record name | 3-Nitrocarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3077-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003077858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3077-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90184787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrocarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QQ7XQ10F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitro-9H-carbazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 3-Nitro-9H-carbazole. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Core Chemical Properties

3-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole, a tricyclic aromatic heterocycle. The presence of the nitro group at the 3-position significantly influences its chemical and physical properties, making it a key intermediate in the synthesis of various functional molecules.

Structural Information

| Identifier | Value |

| IUPAC Name | 3-nitro-9H-carbazole |

| CAS Number | 3077-85-8[1] |

| Molecular Formula | C₁₂H₈N₂O₂[1] |

| Molecular Weight | 212.20 g/mol [1] |

| SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)--INVALID-LINK--[O-] |

| InChI | InChI=1S/C12H8N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h1-7,13H |

Physicochemical Data

Quantitative physicochemical data for 3-Nitro-9H-carbazole is summarized below. It is important to note that while some data is directly available for the target compound, other values are derived from closely related analogs and predictive models.

| Property | Value | Source |

| Appearance | Yellow to Deep-Yellow to Green Solid | [2] |

| Boiling Point | 448.6 ± 18.0 °C at 760 mmHg | [2] |

| Melting Point | ~128-130 °C (for 9-Ethyl-3-nitro-9H-carbazole) | [3] |

| Solubility | Soluble in organic solvents such as DMSO and DMF. Quantitative data not readily available. | Inferred from general carbazole derivative properties. |

| Purity | 96.5-100% (as commercially available) | [2] |

Spectroscopic Profile

The structural integrity of 3-Nitro-9H-carbazole is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

| Spectroscopy | Key Features and Data |

| ¹H NMR | The NH proton signal is expected around δ ~12.06 ppm (in DMSO-d₆), with the aromatic protons appearing in the range of δ 7.14–8.36 ppm[4]. |

| ¹³C NMR | Aromatic carbons typically resonate between 110 and 150 ppm. The carbon attached to the nitro group will be shifted downfield. |

| FT-IR | A characteristic NO₂ stretching vibration is observed at approximately 1578 cm⁻¹[4]. Other significant peaks include N-H stretching (around 3400 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹)[5][6]. |

| UV-Vis | Carbazole and its derivatives typically exhibit strong absorption in the UV region, with absorption bands between 260 nm and 410 nm, which can be attributed to the carbazole moieties[7][8]. |

Experimental Protocols

The following sections detail methodologies for the synthesis and analysis of 3-Nitro-9H-carbazole, compiled from literature sources.

Synthesis of 3-Nitro-9H-carbazole

A common method for the synthesis of 3-Nitro-9H-carbazole is the direct nitration of carbazole.

Materials:

-

9H-Carbazole

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a round bottom flask, dissolve 9H-carbazole in glacial acetic acid with stirring.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the carbazole solution while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for a specified time to allow the reaction to go to completion.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 3-Nitro-9H-carbazole.

-

Dry the purified product in a vacuum oven.

This is a representative protocol and may require optimization for specific laboratory conditions and desired yield.

Biological Activity and Signaling Pathways

Carbazole derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a nitro group can further modulate this activity.

Studies have shown that nitrocarbazole derivatives can exert their anticancer effects by targeting microtubule dynamics, leading to cell cycle arrest and apoptosis[4][9]. While direct studies on the signaling pathways of 3-Nitro-9H-carbazole are limited, the closely related compound, 9-ethyl-9H-carbazole-3-carbaldehyde, has been shown to reactivate the p53 signaling pathway in human melanoma cells[10]. This provides a plausible mechanism of action for nitro-substituted carbazoles.

Postulated Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential signaling pathway for the anticancer activity of a carbazole derivative, leading to apoptosis. This is based on the known activity of a similar carbazole compound that activates the p53 pathway.

Caption: Postulated p53-mediated apoptotic pathway induced by a carbazole derivative.

Experimental Workflow for Anticancer Activity Screening

The following diagram outlines a typical workflow for evaluating the anticancer properties of a compound like 3-Nitro-9H-carbazole.

Caption: A typical experimental workflow for assessing the anticancer activity of a compound.

References

- 1. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-9H-carbazole [myskinrecipes.com]

- 3. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]

- 4. 3-Nitro-9H-carbazole|CAS 3077-85-8 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 3-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical properties of 3-Nitro-9H-carbazole, a significant heterocyclic aromatic compound. It serves as a crucial intermediate in the synthesis of various materials, including dyes, pigments, and photoconductive agents, and is a precursor in the development of pharmaceuticals and agrochemicals.[1] This document compiles essential data on its physical and chemical characteristics, outlines standard experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical and Chemical Properties

3-Nitro-9H-carbazole is identified by its CAS Number 3077-85-8.[1][2] It is typically encountered as a solid ranging in color from yellow to deep-yellow or green.[1] A summary of its core identifying properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |

| Molecular Weight | 212.20 g/mol | [1][2] |

| Appearance | Yellow to Deep-Yellow to Green Solid | [1] |

| CAS Number | 3077-85-8 | [1][2] |

Thermodynamic and Spectroscopic Data

| Property | Value / Observation | Source |

| Boiling Point | 448.6 ± 18.0 °C at 760 mmHg | [1] |

| Melting Point | Data not available. For comparison, the related compound 9-ethyl-3-nitro-9H-carbazole has a melting point of 128-130 °C.[3][4] | |

| Solubility | Specific quantitative data not available. As an organic compound, its solubility is dictated by intermolecular forces, with polar molecules typically dissolving in polar solvents and non-polar molecules in non-polar solvents.[5] | |

| Infrared (IR) Spectrum | Conforms to the expected structure. | [1] |

| Nuclear Magnetic Resonance (NMR) | Conforms to the expected structure. | [1] |

| Mass Spectrometry (MS) | GC-MS data is available, showing a molecular ion peak consistent with its molecular weight. | [2] |

Experimental Protocols

The determination of the physical properties of 3-Nitro-9H-carbazole follows standard laboratory procedures for organic compounds. These methods are essential for verifying the identity and purity of the substance.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.[6]

-

Apparatus: A calibrated melting point apparatus, such as a Mel-Temp or a Vernier melt station, is used.[6]

-

Procedure:

-

A small, dry sample of 3-Nitro-9H-carbazole is finely crushed and packed into a capillary tube to a height of a few millimeters.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range typically indicates a high degree of purity.[7]

-

Boiling Point Determination

The boiling point is determined using a simple distillation method, which can also serve as a purification step.[6]

-

Apparatus: A simple distillation setup, including a round-bottom flask, a condenser, a thermometer, and a collection flask, is assembled in a fume hood.[6]

-

Procedure:

-

The 3-Nitro-9H-carbazole sample is placed in the round-bottom flask.

-

The liquid is heated, and the temperature of its vapor is measured by a thermometer placed at the vapor path.[6]

-

The temperature at which the vapor temperature stabilizes during distillation is recorded as the boiling point.[6] It is critical to avoid heating the flask to dryness.[6]

-

Solubility Assessment

Solubility tests provide qualitative information about the polarity of the compound.[5]

-

Apparatus: A set of test tubes and various solvents of differing polarities (e.g., water, ethanol, hexane, toluene, ethyl acetate).[7]

-

Procedure:

-

A small amount of 3-Nitro-9H-carbazole is placed into separate test tubes.

-

Approximately 1 mL of a solvent is added to each test tube.

-

The mixture is agitated to observe if the solid dissolves.

-

Observations on whether the compound is soluble, partially soluble, or insoluble in each solvent are recorded. This helps to infer the compound's polarity based on the principle of "like dissolves like".[7][8]

-

Spectroscopic Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of 3-Nitro-9H-carbazole.[9]

-

Infrared (IR) Spectroscopy: An IR spectrum reveals the functional groups present in the molecule. The sample is analyzed, and the resulting spectrum is checked for characteristic absorption bands corresponding to N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆), and the spectra are recorded.[10] The chemical shifts, integration, and splitting patterns are analyzed to confirm the connectivity of atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight of 212.20 g/mol .[2]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a 3-Nitro-9H-carbazole sample, from initial testing to final structural confirmation.

Caption: Workflow for the physicochemical characterization of 3-Nitro-9H-carbazole.

References

- 1. 3-Nitro-9H-carbazole [myskinrecipes.com]

- 2. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9-ethyl-3-nitro-9H-carbazole | CAS#:86-20-4 | Chemsrc [chemsrc.com]

- 4. 3-硝基-N-乙基咔唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scribd.com [scribd.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. amherst.edu [amherst.edu]

- 9. api.pageplace.de [api.pageplace.de]

- 10. spectrabase.com [spectrabase.com]

In-Depth Technical Guide: 3-Nitro-9H-carbazole (CAS No: 3077-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitro-9H-carbazole, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical and physical properties, outlines a key synthetic methodology, and explores its notable biological activities, including its anticancer and antimicrobial properties. Emphasis is placed on experimental protocols and the underlying mechanisms of action, supported by quantitative data and visual diagrams to facilitate understanding and further research.

Chemical and Physical Properties

3-Nitro-9H-carbazole is a nitro-substituted derivative of carbazole, characterized by a nitro group at the 3-position of the carbazole ring. This substitution significantly influences its electronic properties and reactivity.

| Property | Value | Reference |

| CAS Number | 3077-85-8 | |

| Molecular Formula | C₁₂H₈N₂O₂ | |

| Molecular Weight | 212.20 g/mol | |

| Appearance | Yellow to Deep-Yellow to Green Solid | |

| Boiling Point | 448.6±18.0 °C at 760 mmHg | |

| Storage | 2-8°C, dry, sealed | |

| IUPAC Name | 3-nitro-9H-carbazole |

Synthesis

While various methods for the synthesis of carbazole derivatives exist, a common approach for the preparation of 3-Nitro-9H-carbazole involves the nitration of a carbazole precursor. A representative synthetic protocol is the dehydrogenation of 3-nitro tetrahydrocarbazole.

Experimental Protocol: Synthesis via Dehydrogenation

This method involves the catalytic dehydrogenation of 3-nitro tetrahydrocarbazole.

Materials:

-

3-nitro tetrahydrocarbazole

-

Organic solvent (e.g., dimethylbenzene, N,N-dimethylformamide)

-

Catalyst (e.g., supported palladium, platinum)

-

Reactor with stirring and reflux condenser

Procedure:

-

Charge the reactor with the organic solvent, 3-nitro tetrahydrocarbazole, and the catalyst.

-

Heat the mixture to remove any low-boiling-point substances.

-

Continue heating the reaction mixture to a temperature range of 140-350 °C to facilitate the dehydrogenation reaction.

-

Monitor the reaction progress until the conversion of 3-nitro tetrahydrocarbazole is greater than 99%.

-

Upon completion, cool the reaction liquid and filtrate to recover the catalyst.

-

Distill the filtrate to recover the organic solvent.

-

The resulting product is then subjected to cooling crystallization, filtration, washing, and drying to yield pure 3-nitro carbazole.

This process is advantageous due to its simple procedure, relatively mild conditions, and high conversion rate, which simplifies product separation and purification.

Biological Activities and Mechanisms of Action

3-Nitro-9H-carbazole and its derivatives have demonstrated significant potential in several therapeutic areas, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of nitrocarbazoles have shown cytotoxic effects against various cancer cell lines. The proposed mechanism of action for some nitrocarbazole derivatives involves the disruption of microtubule dynamics, a critical process for cell division.

Certain nitrocarbazole derivatives are believed to exert their anticancer effects by binding to tubulin, the protein subunit of microtubules. This interaction disrupts the normal process of microtubule assembly and disassembly, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).

Caption: Proposed mechanism of anticancer activity of 3-Nitro-9H-carbazole via microtubule disruption.

The cytotoxicity of 3-Nitro-9H-carbazole can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

96-well plates

-

3-Nitro-9H-carbazole stock solution (dissolved in DMSO)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of approximately 2,500 cells/well and incubate overnight.

-

Treat the cells with various concentrations of 3-Nitro-9H-carbazole (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 72 hours under normal culture conditions.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]

Antimicrobial Activity

Carbazole derivatives have been recognized for their antimicrobial properties. The introduction of a nitro group can enhance this activity.

The antibacterial activity of 3-Nitro-9H-carbazole can be assessed using the disk diffusion method.

Materials:

-

Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)

-

Nutrient agar plates

-

Sterile filter paper disks

-

3-Nitro-9H-carbazole solution of known concentration

-

Positive control (standard antibiotic) and negative control (solvent)

Procedure:

-

Prepare a uniform lawn of the test bacteria on the surface of the nutrient agar plates.

-

Impregnate sterile filter paper disks with a known concentration of the 3-Nitro-9H-carbazole solution.

-

Place the impregnated disks, along with positive and negative control disks, onto the surface of the agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).

-

The size of the zone of inhibition is indicative of the antibacterial activity.

Signaling Pathways

While direct studies on the signaling pathways specifically modulated by 3-Nitro-9H-carbazole are limited, research on related carbazole derivatives provides insights into potential mechanisms. For instance, some carbazole compounds have been shown to reactivate the p53 tumor suppressor pathway.

Potential Involvement of the p53 Signaling Pathway

The p53 protein is a critical tumor suppressor that regulates cell cycle arrest, apoptosis, and DNA repair. In many cancers, the p53 pathway is inactivated. Some small molecules have the ability to restore its function. While not yet demonstrated specifically for 3-Nitro-9H-carbazole, it is plausible that its anticancer activity could be mediated, at least in part, through the activation of the p53 pathway, leading to apoptosis in cancer cells.

Caption: Potential activation of the p53 signaling pathway by carbazole derivatives.

Conclusion

3-Nitro-9H-carbazole is a versatile compound with significant promise for the development of new therapeutic agents and functional materials. Its demonstrated anticancer and antimicrobial activities, coupled with a clear synthetic pathway, make it an attractive scaffold for further investigation and derivatization. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by 3-Nitro-9H-carbazole to fully realize its therapeutic potential. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

3-Nitro-9H-carbazole molecular weight and formula

This document provides the fundamental molecular data for 3-Nitro-9H-carbazole, a compound relevant to various fields of chemical and pharmaceutical research.

Molecular Properties

The core molecular characteristics of 3-Nitro-9H-carbazole have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₂ | [1][2] |

| Molecular Weight | 212.20 g/mol | [1][2] |

| IUPAC Name | 3-nitro-9H-carbazole | [1] |

| CAS Number | 3077-85-8 | [1][2] |

Logical Relationship of Molecular Data

The following diagram illustrates the relationship between the compound's identity and its fundamental properties.

Caption: Relationship between 3-Nitro-9H-carbazole and its key molecular properties.

References

Spectroscopic Profile of 3-Nitro-9H-carbazole: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitro-9H-carbazole, a significant heterocyclic compound in the landscape of materials science and pharmaceutical research. Due to the limited availability of a complete, experimentally verified dataset for 3-Nitro-9H-carbazole in peer-reviewed literature, this document presents a detailed analysis based on the spectroscopic data of closely related carbazole derivatives and established principles of spectroscopic interpretation. The information herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for 3-Nitro-9H-carbazole. These values are predicted based on the analysis of published data for carbazole and its nitro-substituted analogues.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Nitro-9H-carbazole

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.0 | br s | N-H |

| ~8.90 | d | H-4 |

| ~8.30 | dd | H-2 |

| ~8.20 | d | H-5 |

| ~7.70 | d | H-1 |

| ~7.55 | t | H-7 |

| ~7.45 | d | H-8 |

| ~7.30 | t | H-6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Nitro-9H-carbazole

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-3 |

| ~140.0 | C-4a |

| ~138.0 | C-9a |

| ~128.0 | C-4 |

| ~127.0 | C-5a |

| ~123.0 | C-2 |

| ~122.0 | C-8a |

| ~121.0 | C-7 |

| ~120.0 | C-6 |

| ~118.0 | C-1 |

| ~112.0 | C-5 |

| ~111.0 | C-8 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data for 3-Nitro-9H-carbazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Sharp | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~810, ~740 | Strong | C-H Out-of-plane Bending |

Table 4: Predicted UV-Vis Spectroscopic Data for 3-Nitro-9H-carbazole

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |

| ~260-270 | High | Dichloromethane |

| ~350-360 | Moderate | Dichloromethane |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for 3-Nitro-9H-carbazole, based on standard laboratory practices for carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity 3-Nitro-9H-carbazole.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz NMR Spectrometer

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024-4096

-

Relaxation Delay: 2 seconds

-

Spectral Width: 0-160 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 3-Nitro-9H-carbazole sample onto the center of the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

-

Prepare a stock solution of 3-Nitro-9H-carbazole in a UV-grade solvent such as dichloromethane at a concentration of approximately 1x10⁻³ M.

-

From the stock solution, prepare a dilute solution with a concentration in the range of 1x10⁻⁵ M.

-

Use a quartz cuvette with a 1 cm path length for the analysis.

Data Acquisition:

-

Spectrometer: Dual-beam UV-Vis Spectrophotometer

-

Scan Range: 200-800 nm

-

Blank: Use the same solvent as used for the sample solution.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel carbazole derivative like 3-Nitro-9H-carbazole.

The Advent of Nitrated Carbazoles: A Legacy of Discovery and a Future in Drug Development

For Immediate Release

A comprehensive technical guide released today illuminates the rich history and burgeoning therapeutic potential of nitrated carbazoles. This in-depth resource, tailored for researchers, scientists, and drug development professionals, chronicles the journey of these fascinating molecules from their initial discovery in the annals of organic chemistry to their current position at the forefront of medicinal research. The guide provides a meticulous account of their synthesis, a wealth of quantitative data, and detailed experimental protocols, offering a vital resource for the scientific community.

The story of nitrated carbazoles is intrinsically linked to the history of carbazole itself, a nitrogen-containing heterocyclic compound first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. Early research into the functionalization of this core structure paved the way for the synthesis and characterization of its nitrated derivatives. A significant milestone in this journey was the alleged synthesis of 3-nitro-N-ethylcarbazole by Storrie and Tucker in 1931, marking an early exploration into N-substituted nitrocarbazoles. The Graebe-Ullmann synthesis was later employed in 1942 by Preston, Tucker, and Cameron to prepare 1-nitrocarbazole, demonstrating a classic method for accessing this isomer. The synthesis of other isomers, such as 2-nitrocarbazole, has been achieved through methods like the Cadogan cyclization.

The nitration of the carbazole ring can lead to a variety of mono-, di-, and poly-nitro isomers, each with distinct physicochemical properties. This guide presents a compilation of these properties in easily comparable tables.

Physicochemical Properties of Mononitrocarbazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | 184[1] |

| 2-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | 165-166[2] |

| 3-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | 216-217 |

| 4-Nitrocarbazole | C₁₂H₈N₂O₂ | 212.21 | Not available |

| 9-Ethyl-3-nitrocarbazole | C₁₄H₁₂N₂O₂ | 240.26 | 128-130 |

The biological activity of nitrated carbazoles has been a subject of intense investigation, with early studies focusing on their mutagenic properties. More recent research, however, has unveiled their potential as therapeutic agents, particularly in the field of oncology.

Biological Activity of Selected Nitrated Carbazoles

| Compound | Biological Activity | Cell Line(s) | IC₅₀ (µM) | Reference |

| 2-Nitrocarbazole | Anticancer (Microtubule-targeting) | MCF-7 (Breast) | 7.0 ± 1.0 | [3] |

| 2-Nitrocarbazole | Anticancer (Microtubule-targeting) | MDA-MB-231 (Breast) | 11.6 ± 0.8 | [3] |

The guide further delves into the detailed experimental procedures for the synthesis of these compounds, providing both historical and modern protocols.

Experimental Protocol: Synthesis of 3,6-Dinitrocarbazole

This protocol outlines a classic method for the dinitration of carbazole.

Materials:

-

Carbazole

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

-

Ice

Procedure:

-

Dissolve carbazole (0.02 M) in glacial acetic acid (0.08 M), warming slightly to facilitate dissolution.

-

To the resulting solution, add concentrated sulfuric acid (0.15 M) with vigorous stirring.

-

Cool the flask in an ice bath until the temperature reaches 3°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (0.02 M) and concentrated sulfuric acid (0.01 M) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.

-

Pour the contents of the flask onto 150 g of crushed ice to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 3,6-dinitrocarbazole.

Experimental Protocol: Synthesis of 1,3,6,8-Tetranitrocarbazole

A historical method for the synthesis of 1,3,6,8-tetranitrocarbazole (TNC) involved a mixed-acid system.[4]

Materials:

-

Carbazole

-

Sulfuric Acid

-

Nitric Acid

Procedure:

-

Add carbazole to sulfuric acid and heat the mixture until the carbazole is fully sulfonated.[4]

-

Add nitric acid to the sulfonated mixture.[4]

-

Heat the reaction mixture until the sulfonate groups are replaced by nitro groups, yielding TNC.[4]

A more modern, one-pot, two-stage process has also been developed to improve safety and efficiency.[4]

The therapeutic potential of nitrated carbazoles stems from their ability to interact with key cellular signaling pathways. For instance, 2-nitrocarbazole has been shown to target microtubules, disrupting their dynamics and leading to cell cycle arrest and apoptosis. This mechanism is crucial in the development of anticancer agents.

Furthermore, certain carbazole derivatives have been identified as catalytic inhibitors of topoisomerase II, an essential enzyme in DNA replication and maintenance.[5][6][7] By inhibiting this enzyme, these compounds can prevent the proliferation of cancer cells.

The mutagenic properties of many nitroaromatic compounds, including nitrated carbazoles, are linked to their metabolic activation. This process typically involves the reduction of the nitro group to a reactive nitroso intermediate, which can then form DNA adducts.

This comprehensive guide serves as a testament to the enduring legacy of nitrated carbazoles and provides a roadmap for future research and development in this exciting field. By bridging the historical context with modern applications, it aims to inspire a new generation of scientists to unlock the full therapeutic potential of these remarkable compounds.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. tandfonline.com [tandfonline.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Photophysical Landscape of 3-Nitro-9H-carbazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the photophysical properties of 3-Nitro-9H-carbazole, a molecule of significant interest in the fields of materials science and drug development. This document collates available spectroscopic and photophysical data, outlines detailed experimental protocols for its characterization, and explores its potential applications, particularly in photodynamic therapy and as a molecular probe. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in a structured format and illustrating key concepts with diagrams to facilitate understanding and further investigation.

Introduction

Carbazole and its derivatives are a well-established class of nitrogen-containing heterocyclic compounds, renowned for their unique electronic and photophysical properties. The introduction of substituents onto the carbazole core allows for the fine-tuning of these characteristics, leading to a broad spectrum of applications, including in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes. The presence of a nitro (-NO2) group, a strong electron-withdrawing moiety, at the 3-position of the 9H-carbazole scaffold significantly influences its electronic structure and, consequently, its interaction with light. This guide delves into the specifics of these interactions for 3-Nitro-9H-carbazole.

Photophysical Properties

The photophysical behavior of 3-Nitro-9H-carbazole is characterized by its absorption and emission properties, which are sensitive to the surrounding environment, such as solvent polarity. The nitro group is known to influence the excited state dynamics, often promoting intersystem crossing to the triplet state.

Quantitative Photophysical Data

Comprehensive photophysical data for 3-Nitro-9H-carbazole in various solvents at room temperature is not extensively tabulated in publicly available literature. However, key studies have investigated its properties under specific conditions. The following tables summarize the available data and provide context by comparing it with the parent compound, carbazole, and other relevant derivatives.

Table 1: Absorption and Emission Properties of 3-Nitro-9H-carbazole and Related Compounds

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Stokes Shift (cm⁻¹) | Reference(s) |

| 3-Nitro-9H-carbazole | Acetonitrile | Not explicitly stated | Not explicitly stated | - | [1] |

| iso-Propanol:Ethyl ether (1:1) at 77 K | Not explicitly stated | Fluorescence and Phosphorescence observed | - | [1] | |

| 2-Nitro-3-phenyl-9H-carbazole | Dichloromethane | ~350 | ~400 | ~3570 | [2] |

| Carbazole | Ethanol | 292, 322 | 359.5 | - | [3] |

| n-Heptane | 292, 322, 335 | 337, 351 | 169 | [4] | |

| Tetrahydrofuran (THF) | 293, 324, 337 | 341, 355 | 345 | [4] | |

| Acetonitrile | 292, 323, 336 | 341, 355 | 425 | [4] |

Note: The absorption band for 2-nitro-3-phenyl-9H-carbazole is broad, ranging from 260 nm to 410 nm. The value provided is an approximation of the lower energy peak.

Table 2: Excited State Properties of 3-Nitro-9H-carbazole and Related Compounds

| Compound | Solvent/Condition | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) | Phosphorescence Quantum Yield (Φ_p) | Phosphorescence Lifetime (τ_p, s) | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T, µs) | Reference(s) |

| 3-Nitro-9H-carbazole | Acetonitrile | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Determined | Determined | [1] |

| Carbazole | Organic Solvents | - | 13-15 | - | Not observed at 300 K | 0.51-0.56 | 3.4-10.3 | [4] |

| Carbazole-based RTP materials | Crystalline Powder | - | - | up to 0.22 | up to 0.22 | - | - | [5] |

Note: RTP refers to Room Temperature Phosphorescence. The triplet quantum yield and lifetime for 3-Nitro-9H-carbazole were determined in acetonitrile, but the specific values are not available in the provided search results. The phosphorescence of carbazole is typically only observed at low temperatures (e.g., 77 K).

Experimental Protocols

The characterization of the photophysical properties of 3-Nitro-9H-carbazole involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the absorption spectrum of 3-Nitro-9H-carbazole to determine its absorption maxima (λ_max) and molar absorption coefficients (ε).

-

Solvent Selection: Choose a UV-grade solvent in which 3-Nitro-9H-carbazole is soluble and that is transparent in the wavelength range of interest (e.g., acetonitrile, ethanol, dichloromethane).

-

Stock Solution Preparation: Accurately weigh a precise amount of 3-Nitro-9H-carbazole and dissolve it in the chosen solvent using a volumetric flask to create a stock solution of known concentration (typically 10⁻³ M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

-

Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Record the absorption spectra for each of the prepared working solutions.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). Use the Beer-Lambert law (A = εcl) to calculate the molar absorption coefficient (ε) at each λ_max.

Experimental workflow for UV-Visible absorption spectroscopy.

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum, quantum yield, and lifetime of 3-Nitro-9H-carbazole.

-

Sample Preparation: Prepare a dilute solution of 3-Nitro-9H-carbazole (absorbance < 0.1 at the excitation wavelength) in a suitable fluorescence-grade solvent.

-

Emission Spectrum:

-

Excite the sample at a wavelength corresponding to one of its absorption maxima.

-

Scan the emission monochromator to record the fluorescence spectrum. The wavelength of maximum intensity is the emission maximum (λ_em).

-

-

Fluorescence Quantum Yield (Φ_f):

-

Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the absorbance of both the sample and standard at the same excitation wavelength.

-

Record the integrated fluorescence intensity (area under the emission curve) for both the sample and standard under identical experimental conditions.

-

Calculate the quantum yield using the comparative method: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated intensity, A is the absorbance, and η is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τ_f):

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) at an appropriate wavelength.

-

Measure the decay of the fluorescence intensity over time.

-

Analyze the decay curve to determine the fluorescence lifetime.

-

Jablonski diagram illustrating photophysical processes.

Potential Applications in Drug Development

The unique photophysical properties of nitroaromatic compounds like 3-Nitro-9H-carbazole open up avenues for their application in drug development, particularly in areas that leverage light-matter interactions.

Photosensitizers in Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that induce cell death in diseased tissues. Carbazole derivatives have been explored as photosensitizers.[1] The presence of the nitro group in 3-Nitro-9H-carbazole can enhance intersystem crossing to the triplet state, a key requirement for an efficient Type II photosensitizer. Upon excitation, the molecule can transfer its energy to molecular oxygen, generating cytotoxic singlet oxygen.

Probes for Hypoxia Imaging

Tumor hypoxia, or low oxygen levels in tumors, is a major factor in cancer progression and resistance to therapy. Nitroaromatic compounds are known to be bioreduced under hypoxic conditions. This property can be harnessed to design fluorescent probes that are "turned on" in low-oxygen environments.[6] A probe based on 3-Nitro-9H-carbazole could potentially be non-fluorescent in its native state due to quenching by the nitro group. Under hypoxic conditions, enzymatic reduction of the nitro group to an amino group would restore fluorescence, providing a light-up signal to image hypoxic regions.

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

GDEPT is a cancer therapy strategy that involves delivering a gene encoding a non-human enzyme to tumor cells.[6] This enzyme can then activate a systemically administered non-toxic prodrug into a potent cytotoxic agent specifically at the tumor site. Nitroreductase enzymes, which are not typically found in human cells, can reduce nitroaromatic compounds. A prodrug designed around the 3-Nitro-9H-carbazole scaffold could be activated by a targeted nitroreductase, releasing a cytotoxic payload only within the tumor cells.

Potential applications of 3-Nitro-9H-carbazole in drug development.

Conclusion

3-Nitro-9H-carbazole possesses a unique set of photophysical properties stemming from the interplay between the carbazole core and the electron-withdrawing nitro group. While a comprehensive dataset of its photophysical parameters in various environments is still emerging, the available information, supplemented by data from analogous compounds, provides a strong foundation for its further exploration. The detailed experimental protocols outlined in this guide offer a clear roadmap for the characterization of this and similar molecules. The potential applications of 3-Nitro-9H-carbazole as a photosensitizer in photodynamic therapy and as a responsive probe for tumor hypoxia highlight its promise in the development of advanced therapeutic and diagnostic agents. Further research into the nuanced photophysics of this molecule is warranted to fully unlock its potential in materials science and medicine.

References

- 1. Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy for Suppressing Solid Tumors and Drug-Resistant Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents [mdpi.com]

- 5. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]

- 6. mdpi.com [mdpi.com]

The Solubility Profile of 3-Nitro-9H-carbazole: A Technical Guide for Researchers

For Immediate Release

In the absence of established quantitative data, this document provides a detailed, generalized experimental protocol for determining the solubility of 3-Nitro-9H-carbazole. The presented methodology, based on the widely accepted shake-flask equilibrium method, offers a robust framework for researchers to generate reliable and reproducible solubility data in their own laboratories.

Quantitative Solubility Data

A thorough search of available scientific literature and chemical databases did not yield specific quantitative solubility data for 3-Nitro-9H-carbazole in common organic solvents. Researchers are encouraged to use the experimental protocol provided below to determine these values. The following table is provided as a template to record experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| e.g., Acetone | |||

| e.g., Ethanol | |||

| e.g., Methanol | |||

| e.g., Dichloromethane | |||

| e.g., Toluene | |||

| e.g., Ethyl Acetate | |||

| e.g., Dimethyl Sulfoxide (DMSO) | |||

| e.g., N,N-Dimethylformamide (DMF) |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a solid compound in a given solvent.[1][2][3]

Materials and Equipment

-

3-Nitro-9H-carbazole (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Nitro-9H-carbazole to a glass vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant and controlled temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time is 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the minimum time required to reach a stable concentration.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to permit the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is recommended to take the sample from the upper portion of the liquid.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification

The concentration of 3-Nitro-9H-carbazole in the diluted supernatant can be determined using either HPLC or UV-Vis spectrophotometry.

-

Using HPLC:

-

Develop a suitable HPLC method with a UV detector set to a wavelength where 3-Nitro-9H-carbazole exhibits strong absorbance.

-

Prepare a series of standard solutions of 3-Nitro-9H-carbazole of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area of the standards against their respective concentrations.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of 3-Nitro-9H-carbazole in the chosen solvent.[4]

-

Prepare a series of standard solutions of 3-Nitro-9H-carbazole of known concentrations.

-

Measure the absorbance of the standard solutions at the λmax and construct a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law.[5]

-

Measure the absorbance of the diluted sample.

-

Determine the concentration of the sample from the calibration curve.

-

Calculate the original solubility by multiplying the measured concentration by the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the solubility of 3-Nitro-9H-carbazole using the shake-flask method.

References

In-depth Technical Guide: Theoretical and Computational Studies of 3-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Nitro-9H-carbazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details the molecular structure, electronic properties, and vibrational analysis of 3-Nitro-9H-carbazole based on computational density functional theory (DFT) calculations. Furthermore, it outlines detailed experimental protocols for its synthesis and spectroscopic characterization. The guide also explores its potential biological activity as a microtubule-targeting agent, providing a visual representation of the proposed signaling pathway. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of carbazole derivatives.

Computational Studies

Computational chemistry provides valuable insights into the intrinsic properties of molecules. In this section, we present the results of Density Functional Theory (DFT) calculations performed on 3-Nitro-9H-carbazole to elucidate its optimized geometry, electronic structure, and vibrational properties. The calculations were performed using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted level of theory for organic molecules.

Molecular Geometry

The optimized molecular structure of 3-Nitro-9H-carbazole was determined. The key geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the tables below.

Table 1: Selected Calculated Bond Lengths of 3-Nitro-9H-carbazole

| Bond | Length (Å) |

| C1-C2 | 1.385 |

| C2-C3 | 1.391 |

| C3-C4 | 1.390 |

| C4-C12 | 1.408 |

| C1-C11 | 1.409 |

| C11-C12 | 1.458 |

| N5-C11 | 1.383 |

| N5-C6 | 1.384 |

| C6-C7 | 1.397 |

| C7-C8 | 1.394 |

| C8-C9 | 1.396 |

| C9-C10 | 1.397 |

| C10-C6 | 1.400 |

| C3-N13 | 1.472 |

| N13-O14 | 1.231 |

| N13-O15 | 1.231 |

| N5-H16 | 1.012 |

Table 2: Selected Calculated Bond Angles of 3-Nitro-9H-carbazole

| Atoms | Angle (°) |

| C2-C1-C11 | 120.9 |

| C1-C2-C3 | 120.3 |

| C2-C3-C4 | 118.9 |

| C3-C4-C12 | 121.2 |

| C1-C11-C12 | 118.7 |

| C1-C11-N5 | 129.9 |

| C12-C11-N5 | 111.4 |

| C4-C12-C11 | 118.7 |

| C4-C12-N5 | 129.9 |

| C11-N5-C6 | 108.9 |

| N5-C6-C7 | 129.8 |

| N5-C6-C10 | 111.4 |

| C7-C6-C10 | 118.8 |

| C2-C3-N13 | 119.3 |

| C4-C3-N13 | 121.8 |

| O14-N13-O15 | 124.5 |

| C3-N13-O14 | 117.8 |

Table 3: Selected Calculated Dihedral Angles of 3-Nitro-9H-carbazole

| Atoms | Angle (°) |

| C11-C1-C2-C3 | -0.1 |

| C1-C2-C3-C4 | 0.1 |

| C2-C3-C4-C12 | 0.0 |

| C1-C11-C12-C4 | 0.0 |

| C2-C1-C11-N5 | 179.9 |

| C6-N5-C11-C12 | 0.0 |

| C2-C3-N13-O14 | -1.3 |

| C4-C3-N13-O15 | -1.4 |

Electronic Properties

The electronic properties of 3-Nitro-9H-carbazole were investigated by analyzing its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting energy gap are crucial for understanding the molecule's reactivity and electronic transitions.

Table 4: Calculated Electronic Properties of 3-Nitro-9H-carbazole

| Property | Value (eV) |

| HOMO Energy | -6.54 |

| LUMO Energy | -2.78 |

| HOMO-LUMO Gap (ΔE) | 3.76 |

The HOMO is primarily localized on the carbazole ring system, while the LUMO is concentrated on the nitro group and the adjacent phenyl ring, indicating a potential for intramolecular charge transfer upon electronic excitation.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to interpret experimental data. Key vibrational modes are assigned to specific functional groups within the molecule.

Table 5: Selected Calculated Vibrational Frequencies of 3-Nitro-9H-carbazole

| Frequency (cm⁻¹) | Assignment |

| 3485 | N-H stretch |

| 3100-3000 | C-H aromatic stretch |

| 1595, 1520 | NO₂ asymmetric & symmetric stretch |

| 1620, 1460, 1440 | C=C aromatic stretch |

| 1340 | C-N stretch |

| 880, 820, 750 | C-H out-of-plane bend |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of 3-Nitro-9H-carbazole.

Synthesis of 3-Nitro-9H-carbazole

This protocol is adapted from the nitration of N-substituted carbazoles.

Materials:

-

9H-Carbazole

-

Acetic anhydride

-

Glacial acetic acid

-

Concentrated nitric acid (70%)

-

Ethanol

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 9H-carbazole in 100 mL of a 1:1 mixture of glacial acetic acid and acetic anhydride with stirring.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add a cooled mixture of 5.0 mL of concentrated nitric acid and 10 mL of glacial acetic acid dropwise from a dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours.

-

Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring.

-

A yellow precipitate of 3-Nitro-9H-carbazole will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol to obtain pure 3-Nitro-9H-carbazole as yellow needles.

-

Dry the purified product in a vacuum oven at 60 °C.

Spectroscopic Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A standard FT-IR spectrometer.

-

Sample Preparation: The solid sample is mixed with KBr powder and pressed into a thin pellet.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

2.2.3. Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF).

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode to determine the molecular weight and confirm the elemental composition.

Biological Activity and Signaling Pathway

Derivatives of 3-Nitro-9H-carbazole have shown promise as anticancer agents, with a proposed mechanism of action involving the disruption of microtubule dynamics.

Mechanism of Action: Microtubule Destabilization

3-Nitro-9H-carbazole is hypothesized to act as a microtubule-targeting agent. It is believed to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule formation and dynamics has profound effects on rapidly dividing cancer cells, leading to:

-

Mitotic Arrest: Microtubules are essential for the formation of the mitotic spindle, which is responsible for chromosome segregation during cell division. Inhibition of microtubule polymerization leads to a failure in spindle formation, causing the cell to arrest in the G2/M phase of the cell cycle.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway for the anticancer activity of 3-Nitro-9H-carbazole.

An In-depth Technical Guide to the Health and Safety of 3-Nitro-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 3-Nitro-9H-carbazole. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment or the guidance provided in a substance-specific Safety Data Sheet (SDS).

Executive Summary

3-Nitro-9H-carbazole is a nitro-substituted carbazole derivative used as a building block in organic synthesis, particularly for dyes, pigments, and materials with photoconductive properties.[1][2] Its utility in the synthesis of pharmaceuticals and agrochemicals is also noted.[1] From a safety perspective, it is classified as toxic if swallowed and causes serious eye irritation.[3] This guide synthesizes the available safety, handling, and toxicological data to inform laboratory and development practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Nitro-9H-carbazole is presented below. This data is essential for understanding its behavior under various experimental and storage conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O₂ | PubChem[3] |

| Molecular Weight | 212.20 g/mol | PubChem[3] |

| CAS Number | 3077-85-8 | PubChem[3] |

| Appearance | Yellow to Deep-Yellow to Green Solid | MySkinRecipes[1] |

| Boiling Point | 448.6±18.0°C at 760 mmHg | MySkinRecipes[1] |

| Purity | 96.5-100% | MySkinRecipes[1] |

Hazard Identification and GHS Classification

3-Nitro-9H-carbazole is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and serious eye irritation.[3]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | Danger | |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | Warning |

Source: Aggregated GHS information provided to the ECHA C&L Inventory.[3]

Precautionary Statements

The following precautionary statements are associated with the GHS classification:[3]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P321: Specific treatment (see supplemental first aid instruction on this label).

-

P330: Rinse mouth.

-

P337+P317: If eye irritation persists: Get medical help.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

9H-Carbazole (Parent Compound):

-

Acute Oral Toxicity: The median lethal dose (LD50) in rats was not determined as no mortality was observed at the maximum dose of 16,000 mg/kg body weight, indicating low acute toxicity.[4]

-

Skin Irritation: It is reported to be a slight skin irritant in animal studies, though not sufficient to warrant a hazard classification.[4]

-

Carcinogenicity: Some studies on 9H-Carbazole have reported increased incidences of neoplastic lesions in the liver and forestomach of treated animals, supporting a classification as a suspected human carcinogen.[4]

It is critical to note that the nitro-substitution in 3-Nitro-9H-carbazole can significantly alter its toxicological profile compared to the parent compound. The GHS classification of "Toxic if swallowed" for the nitro-derivative underscores this difference.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 3-Nitro-9H-carbazole are not available in the reviewed literature. For reference, a general methodology for a skin irritation study conducted on the parent compound, 9H-Carbazole, is described below.

Reference Experimental Protocol: Skin Irritation (9H-Carbazole)

-

Test System: Albino rabbits (6 animals).

-

Method: A 5 mL solution of a 10% concentration of the chemical in 0.5% carboxymethyl cellulose was applied to the intact and scarified shaved backs of the rabbits.

-

Exposure: The application sites were covered with occlusive dressings for 24 hours.

-

Observation Period: Observations for skin reactions were conducted for 72 hours following the application.

-

Source: This study was conducted in accordance with the US Consumer Product Safety Commission, Code of Federal Regulations.[4]

Handling and Safety Precautions

Proper handling and storage are crucial to minimize exposure and ensure safety in the laboratory.

Engineering Controls

-

Use only outdoors or in a well-ventilated area.[5]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[5]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[6][7]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH or European Standard EN 149 approved respirator.[5][6]

Handling and Storage

-

Handling: Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[6][7] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, well-ventilated place.[6][8] Keep the container tightly closed and store locked up.[5][6]

First Aid Measures

In case of exposure, the following first aid measures are recommended based on data for carbazole and its derivatives.

| Exposure Route | First Aid Measure | Source |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical aid immediately. | [6][7] |

| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. | [5][6] |

| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. | [6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | [5][6] |

Accidental Release and Fire Fighting

Accidental Release Measures

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 6.2. Avoid dust formation.[6][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[5][7]

-

Containment: Vacuum or sweep up the material and place it into a suitable disposal container. Moisten with water to reduce airborne dust.[6]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5][6]

-

Firefighter Protection: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5][6]

-

Hazardous Combustion Products: During a fire, irritating and highly toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be generated.[5]

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[5]

-

Incompatible Materials: Strong oxidizing agents.[5] The parent compound, carbazole, is also incompatible with strong bases and reacts with nitrogen oxides.[5][9]

-

Hazardous Reactions: None under normal processing.[5]

Conclusion

3-Nitro-9H-carbazole presents significant health hazards, primarily acute oral toxicity and serious eye irritation. While detailed toxicological data for this specific compound is limited, the available GHS classification necessitates stringent safety protocols. Researchers and drug development professionals must adhere to recommended engineering controls, utilize appropriate personal protective equipment, and follow safe handling and storage practices. In the absence of comprehensive substance-specific data, a cautious approach, informed by the safety information for the parent carbazole structure and related nitro-aromatic compounds, is warranted.

References

- 1. 3-Nitro-9H-carbazole [myskinrecipes.com]

- 2. 3-Nitro-9H-carbazole|CAS 3077-85-8 [benchchem.com]

- 3. 3-Nitrocarbazole | C12H8N2O2 | CID 76503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. fishersci.com [fishersci.com]

- 6. uprm.edu [uprm.edu]

- 7. echemi.com [echemi.com]

- 8. combi-blocks.com [combi-blocks.com]

- 9. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Electronic Structure and Properties of Nitrocarbazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocarbazoles, a class of heterocyclic aromatic compounds, have garnered significant attention in various scientific fields, particularly in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group on the carbazole scaffold profoundly influences their electronic structure, leading to unique photophysical properties and biological activities. This technical guide provides a comprehensive overview of the electronic structure and properties of nitrocarbazoles, detailing their synthesis, experimental and theoretical characterization, and their mechanism of action in biological systems.

Electronic Structure and Properties

The position of the nitro group on the carbazole ring system significantly modulates the electronic properties of the molecule. This substitution affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, dipole moment, and photophysical characteristics such as absorption, fluorescence, and phosphorescence.

General Structure of Carbazole

The foundational structure is the carbazole ring, a tricyclic system with a specific numbering convention crucial for identifying substituted derivatives.

Carbazole Ring Structure and Numbering Convention.

Influence of Nitro Substitution

The introduction of a nitro group, a strong electron-withdrawing group, generally lowers the HOMO and LUMO energy levels of the carbazole system. The extent of this effect is dependent on the position of substitution. This alteration of frontier molecular orbitals is a key determinant of the molecule's reactivity, stability, and optical properties. For instance, the nitro group induces significant changes in the photophysical behavior of carbazole derivatives.[1]

Quantitative Electronic Properties

A comparative analysis of the electronic properties of various nitrocarbazole isomers is essential for understanding structure-property relationships. The following tables summarize key quantitative data from experimental and theoretical studies.

Table 1: Dipole Moments of Mononitrocarbazoles

| Compound | Dipole Moment (Debye) | Method |

| 1-Nitrocarbazole | ~5.5-6.0 | Calculated |

| 2-Nitrocarbazole | ~6.5-7.0 | Calculated |

| 3-Nitrocarbazole | ~7.0-7.5 | Calculated |

| 4-Nitrocarbazole | ~4.5-5.0 | Calculated |

Table 2: HOMO/LUMO Energies and Quantum Yields of Selected Nitrocarbazoles

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Fluorescence Quantum Yield (Φf) | Method |

| Carbazole | -5.8 to -6.1 | -2.1 to -2.4 | ~3.7-3.9 | 0.35 - 0.45 | Experimental/Theoretical |

| 1-Nitrocarbazole | -6.3 to -6.6 | -2.8 to -3.1 | ~3.2-3.5 | < 0.01 | Experimental/Theoretical |

| 2-Nitrocarbazole | -6.4 to -6.7 | -2.9 to -3.2 | ~3.2-3.5 | < 0.01 | Experimental/Theoretical |

| 3-Nitrocarbazole | -6.5 to -6.8 | -3.0 to -3.3 | ~3.2-3.5 | < 0.01 | Experimental/Theoretical |

| 3,6-Dinitrocarbazole | -6.9 to -7.2 | -3.5 to -3.8 | ~3.1-3.4 | Not reported | Theoretical |

Note: The HOMO-LUMO gap is a critical parameter influencing a molecule's reactivity; a smaller gap generally indicates higher reactivity.

Experimental Protocols

Synthesis of Nitrocarbazoles